molecular formula C14H13BrO2 B8610799 1-(4-Bromophenoxy)-2-phenoxyethane

1-(4-Bromophenoxy)-2-phenoxyethane

Cat. No.: B8610799
M. Wt: 293.15 g/mol
InChI Key: WRGCTPTVERDQTJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-2-phenoxyethane (CAS 30752-35-3) is a brominated aromatic ether characterized by an ethane backbone substituted with two phenoxy groups. One phenoxy group carries a bromine atom at the para position, while the other is unsubstituted. This compound belongs to a class of diaryl ethers, which are widely studied for their applications in polymer chemistry, pharmaceuticals, and agrochemical intermediates .

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

1-bromo-4-(2-phenoxyethoxy)benzene

InChI

InChI=1S/C14H13BrO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2

InChI Key

WRGCTPTVERDQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 1-(4-Bromophenoxy)-2-phenoxyethane, differing primarily in substituents or backbone modifications:

Compound Name Key Substituents Molecular Formula (Calculated) Molecular Weight (g/mol) Notable Properties
This compound 4-Bromophenoxy, Phenoxy C₁₄H₁₃BrO₂ 307.16 Moderate stability; low water solubility
1-Bromo-2-(4-methoxyphenoxy)ethane 4-Methoxyphenoxy, Bromo C₉H₁₁BrO₃* 247.09 Higher polarity due to methoxy group; reactive bromine
1-(2-Chloroethoxy)-2-phenoxyethane 2-Chloroethoxy, Phenoxy C₁₀H₁₃ClO₂ 200.66 Prone to hydrolysis; volatile

*Formula inferred from structural interpretation.

Key Observations:
  • Electron Effects: The bromine atom in this compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxy group in 1-Bromo-2-(4-methoxyphenoxy)ethane, which is electron-donating. This difference impacts reactivity in electrophilic substitution reactions .
  • Steric Hindrance: The bulky bromophenoxy group may hinder crystallization or interaction with biological targets compared to smaller substituents like chloroethoxy .

Physical and Chemical Properties

Limited data on melting points, solubility, and stability are available in the evidence. However, inferences can be made:

  • Solubility: The bromophenoxy derivative likely exhibits lower solubility in polar solvents (e.g., water) compared to the methoxy analog due to bromine’s hydrophobicity. Chloroethoxy derivatives may display intermediate solubility .
  • Reactivity : Bromine’s lower electronegativity compared to chlorine may result in slower nucleophilic substitution rates. Methoxy groups, however, enhance resonance stabilization, altering degradation pathways .

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